molecular formula C13H19NO4S B14454742 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid CAS No. 75599-75-6

2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid

Cat. No.: B14454742
CAS No.: 75599-75-6
M. Wt: 285.36 g/mol
InChI Key: PRHORPVHFOOJEA-UHFFFAOYSA-N
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Description

2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. One common method involves the alkylation of butanoic acid derivatives with appropriate reagents to introduce the ethyl and methyl groups. The phenylsulfamoyl group is then introduced through a sulfonation reaction, using reagents such as phenylsulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is unique due to its combination of aliphatic and aromatic components, along with the presence of a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

75599-75-6

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid

InChI

InChI=1S/C13H19NO4S/c1-4-13(5-2,12(15)16)19(17,18)14(3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,15,16)

InChI Key

PRHORPVHFOOJEA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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